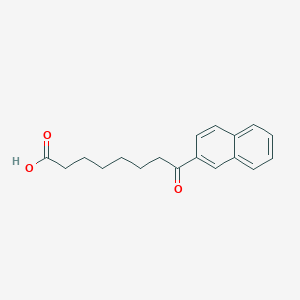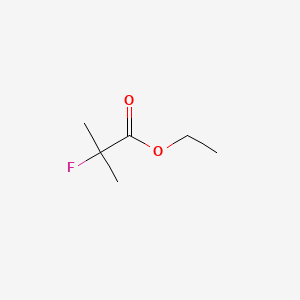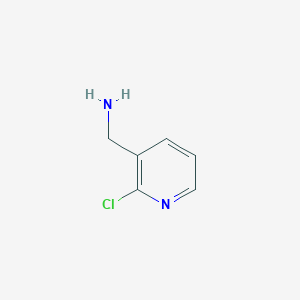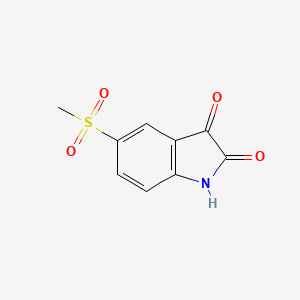
8-(2-Naphthyl)-8-oxooctanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “8-(2-Naphthyl)-8-oxooctanoic acid” is a complex organic molecule. It likely contains a 2-naphthol group, which is a naphthalene homologue of phenol, bearing a hydroxyl group at the 2-position . It also seems to contain an octanoic acid group, which is a carboxylic acid with an eight-carbon chain.
Molecular Structure Analysis
The molecular structure of “8-(2-Naphthyl)-8-oxooctanoic acid” would likely be quite complex, with the aromatic 2-naphthol group and the long-chain octanoic acid contributing to its structure .Chemical Reactions Analysis
The reactivity of “8-(2-Naphthyl)-8-oxooctanoic acid” would likely be influenced by the presence of the aromatic 2-naphthol group and the carboxylic acid group of the octanoic acid. The 2-naphthol group is known to participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “8-(2-Naphthyl)-8-oxooctanoic acid” would be influenced by its molecular structure. For instance, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Aplicaciones Científicas De Investigación
Catalytic Reactions and Derivative Synthesis : Nishinaka et al. (2001) demonstrated that 1-Naphthols, which are structurally related to 8-(2-Naphthyl)-8-oxooctanoic acid, can efficiently couple with internal alkynes to form 8-vinyl-1-naphthol derivatives. This process involves the cleavage of the C–H bond and is catalyzed by a system of [IrCl(cod)]2/PBut3 (Nishinaka et al., 2001).
Micelle Formation and Fluorescent Probes : Pedro et al. (2012) used 2-Naphthol as a fluorescent probe to study the surface charge of zwitterionic sulfobetaine micelles. Their research contributes to understanding the interactions within zwitterionic micelles, which are important for emulating the zwitterionic nature of biological membranes (Pedro et al., 2012).
Environmental Impact and Biodegradation : Clemente and Fedorak (2005) conducted a review on naphthenic acids, closely related to 8-(2-Naphthyl)-8-oxooctanoic acid, focusing on their occurrence, toxicity, and biodegradation. They found that naphthenic acids, commonly found in crude oils, are susceptible to biodegradation, which reduces their concentration and toxicity (Clemente & Fedorak, 2005).
Structural Analysis for Chemical Interactions : Schweizer et al. (1978) analyzed the crystal structure of 1, 8-disubstituted naphthalenes, revealing a characteristic distortion pattern that is indicative of nucleophilic addition to a carbonyl group. This study provides insights into the molecular interactions of compounds similar to 8-(2-Naphthyl)-8-oxooctanoic acid (Schweizer et al., 1978).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Related compounds such as beta-(2-naphthyl)-alanine have been shown to interact with targets like tyrosine–trna ligase, cytoplasmic, peptidyl-prolyl cis-trans isomerase nima-interacting 1, and prothrombin . These proteins play crucial roles in protein synthesis, protein folding, and blood coagulation, respectively .
Mode of Action
For instance, Beta-(2-Naphthyl)-Alanine might interact with its targets to influence protein synthesis and folding .
Biochemical Pathways
Related compounds like beta-(2-naphthyl)-alanine might influence pathways related to protein synthesis and folding .
Pharmacokinetics
The pharmacokinetic properties of related compounds suggest that they might have good bioavailability .
Result of Action
Based on the targets of related compounds, it might influence protein synthesis and folding, potentially affecting cellular function .
Propiedades
IUPAC Name |
8-naphthalen-2-yl-8-oxooctanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c19-17(9-3-1-2-4-10-18(20)21)16-12-11-14-7-5-6-8-15(14)13-16/h5-8,11-13H,1-4,9-10H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDXRNDAAVAQIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90449363 |
Source


|
| Record name | 8-(2-NAPHTHYL)-8-OXOOCTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(2-Naphthyl)-8-oxooctanoic acid | |
CAS RN |
362669-52-1 |
Source


|
| Record name | 8-(2-NAPHTHYL)-8-OXOOCTANOIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90449363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(Pyridin-2-YL)[1,2,3]triazolo[1,5-A]pyridine](/img/structure/B1311329.png)




![2-[(tert-Butoxycarbonyl)amino]-3-(trifluoromethoxy)benzoic acid](/img/structure/B1311346.png)



